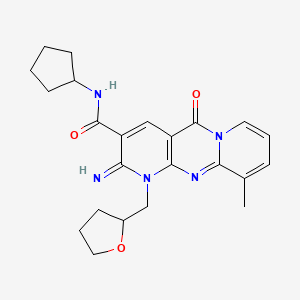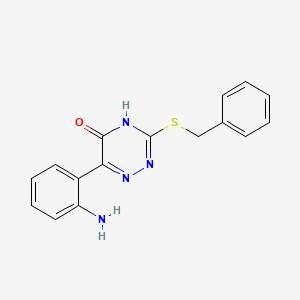![molecular formula C15H11NS B10801603 2-[(E)-2-thiophen-3-ylethenyl]quinoline](/img/structure/B10801603.png)
2-[(E)-2-thiophen-3-ylethenyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-thiophen-3-ylethenyl]quinoline is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-thiophen-3-ylethenyl]quinoline typically involves the coupling of a quinoline derivative with a thiophene derivative. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a thiophene-containing ketone under acidic conditions. Another approach is the Povarov reaction, which uses an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst to form the quinoline-thiophene structure .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be applied to enhance sustainability .
化学反应分析
Types of Reactions: 2-[(E)-2-thiophen-3-ylethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
科学研究应用
2-[(E)-2-thiophen-3-ylethenyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
作用机制
The mechanism of action of 2-[(E)-2-thiophen-3-ylethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular signaling pathways .
相似化合物的比较
Quinoline: A parent compound with a wide range of biological activities, including antimalarial and antibacterial properties.
Thiophene: A sulfur-containing heterocycle used in the synthesis of various pharmaceuticals and materials.
2-Phenylquinoline: A compound similar in structure but with a phenyl group instead of a thiophene ring, exhibiting different electronic and biological properties.
Uniqueness: 2-[(E)-2-thiophen-3-ylethenyl]quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science .
属性
分子式 |
C15H11NS |
|---|---|
分子量 |
237.32 g/mol |
IUPAC 名称 |
2-[(E)-2-thiophen-3-ylethenyl]quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+ |
InChI 键 |
XYUNKJVCUWCFHM-FNORWQNLSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-imino-11-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10801525.png)
![2-({2-[4-(Dimethylamino)phenyl]-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-YL}methyl)phenol](/img/structure/B10801533.png)

![2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile](/img/structure/B10801560.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10801561.png)

![2-(7-Furan-2-ylmethyl-4-imino-5,6-diphenyl-4,7-dihydro-pyrrolo[2,3-d]pyrimidin-3-yl)-ethanol](/img/structure/B10801584.png)
![ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B10801587.png)
![8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10801599.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10801600.png)
![Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10801604.png)
![1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10801607.png)

